N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F3NO/c9-4-1-2-5(10)6(3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNKFGYKLJCJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 2,5-Dibromoaniline
The most straightforward method involves reacting 2,5-dibromoaniline with TFAA under mild conditions.
Procedure :
-
Reaction Setup : Dissolve 2,5-dibromoaniline (1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Acylation : Add TFAA (1.2 equiv.) dropwise at 0°C under nitrogen.
-
Stirring : Warm the mixture to room temperature and stir for 6–8 hours.
-
Workup : Quench with ice water, extract with DCM, wash with NaHCO₃ (aq.), dry over Na₂SO₄, and concentrate.
-
Purification : Recrystallize from n-hexane or a DCM/n-pentane system to yield white crystals.
Key Observations :
-
Yield : 75–85% (estimated from analogous N-(4-bromophenyl) synthesis).
-
Challenges : Solubility of 2,5-dibromoaniline may necessitate polar aprotic solvents like acetonitrile.
-
Side Reactions : Minimal overacylation due to the single amine group.
Characterization Data (Hypothetical) :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.
Procedure :
-
Reagent Mixing : Combine 2,5-dibromoaniline (1.0 equiv.) and TFAA (1.1 equiv.) in dry acetonitrile.
-
Irradiation : Subject the mixture to microwave irradiation (150 W, 100°C) for 15–20 minutes.
-
Workup : Follow standard extraction and recrystallization protocols.
Advantages :
-
Time Efficiency : 20-minute reaction vs. 6–8 hours conventionally.
-
Yield Improvement : Potential 5–10% increase due to reduced side reactions.
Alternative Acylating Agents
While TFAA is standard, trifluoroacetyl chloride (TFACl) offers a reactive alternative under basic conditions.
Procedure :
-
Base Addition : Treat 2,5-dibromoaniline with triethylamine (1.5 equiv.) in THF.
-
Acylation : Add TFACl (1.0 equiv.) at −10°C.
-
Stirring : Warm to room temperature and stir for 3 hours.
Considerations :
-
Handling : TFACl is moisture-sensitive, requiring strict anhydrous conditions.
-
Yield : Comparable to TFAA (70–80%) but with higher reagent cost.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (acetonitrile, DMF) enhance solubility of 2,5-dibromoaniline but may require higher temperatures. Non-polar solvents (DCM) favor milder conditions.
Stoichiometry and Temperature
-
TFAA Equivalents : Excess TFAA (1.2–1.5 equiv.) ensures complete conversion.
-
Temperature Control : Reactions at 0°C minimize byproducts, while room temperature balances speed and efficiency.
Characterization and Analytical Data
Consistent with related compounds, the target molecule exhibits:
-
Mass Spectrometry : Molecular ion peak at m/z 354 ([M+H]⁺).
-
X-ray Diffraction : Predicted monoclinic crystal system (analogous to N-(4-bromophenyl) derivative).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Time | Equipment Needs |
|---|---|---|---|
| Direct Acylation | 75–85 | 6–8 hours | Standard glassware |
| Microwave-Assisted | 80–90 | 15–20 min | Microwave reactor |
| TFACl Acylation | 70–80 | 3 hours | Cryogenic setup |
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include ethanol, dichloromethane, and chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield biaryl compounds with various functional groups .
Scientific Research Applications
N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. For instance, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by the palladium catalyst .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Properties and Reactivity
The table below compares key features of N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide with analogous compounds:
Key Observations:
- Electronic Effects : Bromine’s strong electron-withdrawing nature deactivates the aromatic ring, reducing reactivity in electrophilic substitutions compared to methyl/methoxy-substituted analogs .
- Synthetic Utility : Bromine substituents serve as leaving groups in cross-coupling reactions (e.g., Suzuki), whereas methyl/methoxy groups act as directing groups .
Spectroscopic and Analytical Comparisons
- ¹H/¹³C NMR :
- IR Spectroscopy :
- All compounds show strong C=O stretches at ~1700–1750 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .
Biological Activity
N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research findings. The focus will be on its effects against various biological targets, particularly in cancer cell lines, and other relevant biological activities.
Synthesis
The synthesis of this compound involves the reaction of 2,5-dibromobenzene with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction typically yields the desired amide with high purity and yield. The structural confirmation is usually performed using techniques such as NMR and mass spectrometry.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅Br₂F₃N |
| Molecular Weight | 305.95 g/mol |
| Melting Point | 70-72 °C |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cell Viability Assays : The compound has been tested against several cancer cell lines, including breast (MDA-MB-231 and MCF-7), colon, and prostate cancer cells. Results indicate that it exhibits cytotoxic effects at micromolar concentrations.
- Example Data :
- In MDA-MB-231 cells, treatment with the compound resulted in a significant decrease in cell viability after 48 hours at concentrations as low as 1 µM.
- In MCF-7 cells, the compound demonstrated increased cytotoxicity with prolonged exposure and higher concentrations.
- Example Data :
-
Mechanism of Action : The compound appears to induce apoptosis in cancer cells through:
- Activation of caspases.
- Induction of reactive oxygen species (ROS).
- Disruption of mitochondrial membrane potential.
- Cell Cycle Arrest : Flow cytometry analysis has shown that this compound causes G1 phase arrest in treated cancer cells.
Topoisomerase Inhibition
In vitro studies suggest that this compound may act as a topoisomerase inhibitor. Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.
- Inhibitory Activity : The compound has shown selective inhibition of topoisomerase II at low micromolar concentrations without significant intercalation with DNA.
- Molecular Docking Studies : Computational analyses support its role as an ATP-dependent topoisomerase II inhibitor.
Other Biological Activities
Aside from its anticancer properties, preliminary studies indicate potential activities against other biological targets:
- Antimicrobial Activity : Some derivatives of trifluoroacetamides have shown antibacterial effects against Gram-positive bacteria.
- Neuroprotective Effects : Analogous compounds have been evaluated for neuroprotective properties against oxidative stress-induced neuronal damage.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results demonstrated:
- Cytotoxicity : Significant reduction in cell viability was observed after 72 hours at concentrations above 5 µM.
- Apoptosis Induction : Increased apoptosis was confirmed via Annexin V staining.
Study 2: Topoisomerase Inhibition
Research conducted on various synthesized derivatives showed that this compound exhibited potent inhibitory activity against topoisomerase II:
- Inhibition Assay Results :
- IC50 values were determined to be around 1.5 µM for topoisomerase II inhibition.
- No significant cytotoxicity was observed in non-cancerous cell lines at similar concentrations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide, and how can purity be optimized?
- Methodology :
- Step 1 : React 2,5-dibromoaniline with trifluoroacetic anhydride in a 1:1.2 molar ratio under inert atmosphere (N₂ or Ar). Use dichloromethane or THF as a solvent at 0–5°C to minimize side reactions .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Monitor purity by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm via ¹⁹F NMR (δ ~-75 ppm for CF₃) .
- Key Challenge : Bromine substituents may sterically hinder reactivity; excess trifluoroacetic anhydride ensures complete acetylation .
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and carbonyl carbons (δ ~170 ppm). Use DEPT-135 to distinguish CH₂/CH groups .
- IR : Confirm amide C=O stretch (~1680–1700 cm⁻¹) and N–H stretch (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ (expected m/z ~372–374 for Br isotopes) .
Q. What solvents and conditions are optimal for studying its reactivity (e.g., hydrolysis or substitution)?
- Methodology :
- Hydrolysis : Reflux in aqueous NaOH (1M) to cleave the amide bond. Monitor pH and product formation (e.g., 2,5-dibromoaniline via HPLC) .
- Substitution Reactions : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups. Optimize catalyst loading (5% Pd(PPh₃)₄) and base (K₂CO₃) in DMF/H₂O .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities introduced by bromine and fluorine substituents?
- Methodology :
- Crystal Growth : Use slow evaporation from DMSO/EtOH (1:3) at 4°C. Heavy bromine atoms enhance X-ray scattering but require high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) .
- Data Analysis : Refine using SHELXL-97. Expect orthorhombic symmetry (space group P2₁2₁2₁) with unit cell parameters similar to N-(2,4,5-trichlorophenyl) analogs (a ≈ 8.2 Å, b ≈ 12.1 Å, c ≈ 17.0 Å) .
- Table : Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.16–8.20 |
| b (Å) | 12.07–12.15 |
| c (Å) | 17.02–17.10 |
| Z | 4 |
Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?
- Methodology :
- Dose-Response Studies : Test across concentrations (1–100 µM) in cell lines (e.g., HeLa, HEK293) and bacterial strains (E. coli, S. aureus). Use MTT assay for cytotoxicity and broth microdilution for MIC .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., N-(2,5-dichlorophenyl)-trifluoroacetamide) to isolate bromine’s role. Molecular docking (AutoDock Vina) can predict binding to targets like DNA gyrase .
Q. What computational approaches predict the compound’s electronic behavior and solubility?
- Methodology :
- DFT Calculations : Use Gaussian16 with B3LYP/6-311+G(d,p) basis set. Analyze HOMO-LUMO gaps (~5–6 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Solubility Prediction : Apply COSMO-RS to estimate logP (~2.5–3.0) and solubility in DMSO > water, aligning with trifluoroacetamide’s hydrophobicity .
Q. How do thermal stability studies inform storage and handling protocols?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
